Chemical structure and properties of adamantane-1,3-diol monoacetate
Chemical structure and properties of adamantane-1,3-diol monoacetate
The following technical guide details the chemical structure, synthesis, properties, and applications of Adamantane-1,3-diol Monoacetate , a critical desymmetrized intermediate in advanced materials science and medicinal chemistry.
A Janus-Faced Scaffold for Advanced Materials & Medicinal Chemistry[1]
Executive Summary
Adamantane-1,3-diol monoacetate (CAS: 56137-59-8) represents a pivotal "desymmetrized" derivative of the diamondoid hydrocarbon adamantane.[1] Unlike its parent compounds—the highly symmetric adamantane or the 1,3-diol—this mono-ester possesses two distinct chemical "faces": a lipophilic, sterically bulky acetate group and a reactive, hydrophilic hydroxyl group.[1]
This duality makes it an essential intermediate in two high-value sectors:[1]
-
ArF Photoresists: As a precursor for asymmetric monomers that balance etch resistance with solubility in 193 nm lithography.[1]
-
Medicinal Chemistry: As a lipophilic scaffold for fragment-based drug discovery, improving the bioavailability of polar pharmacophores.[1]
Chemical Structure & Stereochemistry
IUPAC Name: 1-Acetoxy-3-hydroxyadamantane Formula: C₁₂H₁₈O₃ Molecular Weight: 210.27 g/mol [1]
2.1 Structural Analysis
The adamantane core consists of four fused cyclohexane rings in a rigid chair conformation.[1] In adamantane-1,3-diol monoacetate , substitution occurs at two bridgehead (tertiary) carbons.[1]
-
Symmetry Breaking: The parent 1,3-diol belongs to the
point group (highly symmetric).[1] Acetylation of a single hydroxyl group reduces the symmetry to (plane of symmetry passing through C2, C6, and the substituents). -
Conformation: The rigid cage structure prevents ring flipping, locking the substituents in a fixed spatial orientation relative to each other.[1] The distance between the C1 and C3 carbons is approximately 2.5 Å, creating a defined spatial separation between the reactive centers.[1]
2.2 The "Janus" Effect
The molecule functions as a Janus scaffold (two-faced):
-
Face A (Acetate): Provides steric bulk and moderate lipophilicity.[1] It is chemically stable under mild conditions but can be hydrolyzed or transesterified.[1]
-
Face B (Hydroxyl): A nucleophilic handle ready for functionalization (e.g., esterification with methacryloyl chloride, etherification, or oxidation to a ketone).
Synthesis & Production Protocols
Producing the monoacetate with high selectivity is challenging due to the identical reactivity of the two hydroxyl groups in the starting material (1,3-adamantanediol).[1]
3.1 Synthetic Route: Statistical vs. Controlled
The most robust industrial route involves the statistical acetylation of the diol followed by rigorous purification, or controlled stoichiometric addition.[1]
Reaction Scheme:
3.2 Experimental Protocol: Stoichiometric Desymmetrization
Note: This protocol prioritizes selectivity over total conversion to minimize diacetate waste.
Reagents:
-
1,3-Adamantanediol (1.0 eq)[1]
-
Acetic Anhydride (1.0 eq)[1]
-
Triethylamine (1.2 eq)[1]
-
DMAP (0.05 eq, catalyst)
-
Solvent: Dichloromethane (DCM) or THF[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 1,3-adamantanediol in 150 mL of anhydrous DCM. The diol has limited solubility; mild heating (30°C) or sonication may be required.[1]
-
Catalyst Addition: Add Triethylamine and DMAP to the suspension/solution.
-
Controlled Addition: Cool the mixture to 0°C. Add Acetic Anhydride dropwise over 60 minutes via a syringe pump. Critical: Slow addition prevents local high concentrations of Ac₂O, reducing diacetate formation.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).[1]
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude residue contains ~50% Monoacetate, ~25% Diacetate, ~25% Diol. Purify via silica gel column chromatography (Gradient: 10%
40% EtOAc in Hexane).
3.3 Enzymatic Alternative (Green Chemistry)
For higher selectivity (>90%), Lipase-catalyzed desymmetrization (e.g., Candida antarctica Lipase B, CAL-B) using vinyl acetate as the acyl donor in an organic solvent (e.g., MTBE) is effective. The enzyme sterically discriminates against the second acetylation after the first is formed.[1]
Physicochemical Properties[3][4][5][6][7][8][9]
| Property | Value / Characteristic | Note |
| Physical State | White Crystalline Solid | Powder form |
| Melting Point | 105°C – 115°C (Predicted) | Lower than diol (>260°C) due to loss of H-bond network.[1] |
| Solubility | High: DCM, CHCl₃, Acetone, THFLow: Water, Hexane | Acetate group disrupts the crystal lattice of the diol. |
| LogP | ~1.8 | More lipophilic than diol (LogP ~0.5).[1] |
| pKa | ~16 (Hydroxyl) | Typical of tertiary alcohols.[1] |
| Thermal Stability | Stable up to ~200°C | Adamantane cage confers high thermal resistance.[1] |
Spectroscopic Characterization
Validating the structure requires distinguishing the mono-substituted product from the symmetric diol and diacetate.[1]
5.1 Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 2.45 (m, 2H): Bridgehead protons at C5, C7.
-
2.10–2.30 (m, 12H): Methylene protons of the cage. Note the splitting pattern; the symmetry breaking makes the protons
to the acetate distinct from those to the hydroxyl.[1] -
1.98 (s, 3H): Acetate methyl group (
).[1] -
1.80 (br s, 1H): Hydroxyl proton (
).[1]
-
C NMR (100 MHz, CDCl
):
5.2 Infrared Spectroscopy (FT-IR)
-
3400–3500 cm
: Broad band (O-H stretch).[1] -
1735 cm
: Strong sharp band (C=O ester stretch).[1] -
1240 cm
: C-O-C stretch (acetate).[1] -
2850–2920 cm
: C-H stretches (adamantane cage).[1]
Reactivity & Applications
6.1 Logic Diagram: Synthesis & Utility
The following diagram illustrates the central role of the monoacetate in generating asymmetric functional materials.
Figure 1: Synthetic workflow establishing Adamantane-1,3-diol Monoacetate as a divergent intermediate.
6.2 Application: ArF Photoresists (193 nm Lithography)
In semiconductor manufacturing, adamantane derivatives are prized for their high carbon density (etch resistance) and transparency at 193 nm.[1]
-
Role: The monoacetate serves as a precursor to hybrid monomers .[1] The free hydroxyl is reacted with methacryloyl chloride to form a polymerizable group.[1] The acetate group remains as a polar modifier that improves adhesion to the silicon substrate, or it can be further modified to an acid-labile "leaving group" (e.g., converting the acetate to a tertiary ester) to enable the solubility switch mechanism in chemically amplified resists.[1]
6.3 Application: Drug Delivery[1][3]
-
Lipophilicity Enhancement: Attaching the adamantane monoacetate to a hydrophilic drug (via the free OH) increases membrane permeability (LogP modulation).[1]
-
Metabolic Stability: The bridgehead positions are metabolically stable, prolonging the half-life of the attached therapeutic.[1]
References
-
National Institutes of Health (NIH). Crystal structures of adamantane derivatives and hydrogen bonding patterns. Available at: [Link]
